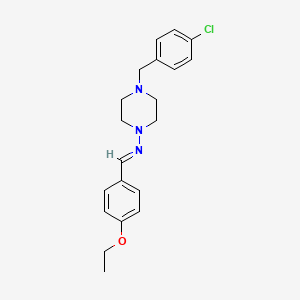

![molecular formula C17H14N2O6 B5546580 2-氰基-3-[5-(4-甲氧基-2-硝基苯基)-2-呋喃基]丙烯酸乙酯](/img/structure/B5546580.png)

2-氰基-3-[5-(4-甲氧基-2-硝基苯基)-2-呋喃基]丙烯酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate is a chemical compound that falls under the category of acrylates with specific functionalities. This compound is of interest due to its potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of similar compounds often involves the condensation of acryloyl chloride with various amines and alcohols. For instance, the synthesis of 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters was achieved by condensation of 2-cyano-3-(5-nitro-2-furyl) acryloyl chloride with various amines and alcohols (Saikachi & Suzuki, 1959). Such methods can be adapted for the synthesis of ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate.

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques. For example, a study on ethyl 2-cyano-3-[5-(phenyl-hydrazonomethyl)-1H-pyrrol-2-yl]-acrylate provided insights into its molecular structure through experimental measurements and theoretical calculations (Rawat & Singh, 2015).

Chemical Reactions and Properties

The chemical reactions of acrylates often involve addition reactions. For instance, the reaction of ethyl 3-aryl-2-nitroacrylate with titanium tetrachloride formed various compounds, highlighting the reactivity of the acrylate group (Hirotani & Zen, 1994). Similar reactions might be expected with ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate.

Physical Properties Analysis

Physical properties such as melting point, boiling point, solubility, and density are crucial for the practical application of a compound. These properties are often determined experimentally. For instance, the study of ethyl (2E)-2-cyano-3-(4-methoxyphenyl)-acrylate included analysis of its vibrational frequencies and molecular orbital energies, contributing to the understanding of its physical properties (Sert et al., 2014).

Chemical Properties Analysis

Chemical properties like reactivity, stability, and compatibility with other chemicals are essential for application in synthesis and material development. The study of related compounds can provide valuable insights. For example, the diradical polymerization of acrylonitrile initiated by a related compound, ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate, offers insights into the reactivity of the cyano and acrylate groups (Li et al., 1991).

科学研究应用

与四氯化钛的反应

3-芳基-2-硝基丙烯酸乙酯(一种与2-氰基-3-[5-(4-甲氧基-2-硝基苯基)-2-呋喃基]丙烯酸乙酯类似的化合物)在甲苯和二氯甲烷等溶剂中与四氯化钛反应。此反应会生成4H-1,2-苯并恶嗪和诸如5-甲氧基水杨醛之类的醛。该过程涉及中间体的形成,对于合成特定的恶嗪衍生物至关重要 (Hirotani & Zen, 1994).

呋喃基-磷酰丙烯酸酯的合成

一个相关的过程涉及由2-和3-呋喃基膦酸酯和乙氧羰基亚甲基三苯基膦产生3-(呋喃基)-3-(二乙氧基膦酰)丙烯酸酯。所得产物(包括呋喃基丙烯酸酯)与硝基甲烷显示出区域选择性反应,形成硝基丙酸 (Pevzner, 2016).

丙胺衍生物的合成和转化

α-氰基-β-(2-呋喃基)丙烯酸乙酯(一种结构上相关的化合物)用于合成丙胺衍生物,展示了该化合物有机合成中的多功能性 (Arutyunyan et al., 2006).

双自由基聚合引发剂

1-氰基-2-(对甲氧基苯基)环丙烷羧酸乙酯(一种与2-氰基-3-[5-(4-甲氧基-2-硝基苯基)-2-呋喃基]丙烯酸乙酯结构类似的化合物)作为丙烯腈双自由基聚合的引发剂,展示了在聚合物科学中的潜在应用 (Li et al., 1991).

在Wittig-SNAr反应中的用途

结构相似的(E)-3-[5-(吗啉-1-基)-4-硝基呋喃基-2-基]丙烯酸乙酯是Wittig-SNAr反应中的中间体,用于合成极光2激酶抑制剂 (Xu et al., 2015).

有机合成中的转化

2-氰基-3-(2-甲氧基-5-硝基苯基)丙烯酸乙酯与胺在有机合成中发生转化,生成诸如二氢衍生物和乙烯基类似物的衍生物 (Harisha et al., 2016).

属性

IUPAC Name |

ethyl (E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O6/c1-3-24-17(20)11(10-18)8-13-5-7-16(25-13)14-6-4-12(23-2)9-15(14)19(21)22/h4-9H,3H2,1-2H3/b11-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZIPRXQLRXWHA-DHZHZOJOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(C=C(C=C2)OC)[N+](=O)[O-])/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5546502.png)

![N-(3,5-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5546510.png)

![3-[1-(1-naphthyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5546514.png)

![1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5546530.png)

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)

![N-(cis-4-aminocyclohexyl)-6-(4-fluorophenyl)-7-methyl-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5546555.png)

![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)

![1-(5-{1-[4-(1H-imidazol-1-yl)butanoyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5546566.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)

![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)

![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)